molecular formula C13H11Cl2N3S2 B5521045 3-(3,6-dichloro-1-benzothien-2-yl)-4-ethyl-5-(methylthio)-4H-1,2,4-triazole

3-(3,6-dichloro-1-benzothien-2-yl)-4-ethyl-5-(methylthio)-4H-1,2,4-triazole

Cat. No. B5521045
M. Wt: 344.3 g/mol
InChI Key: MJUCNRTWNSCQPP-UHFFFAOYSA-N
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Description

Introduction This compound is a chemically complex molecule that involves various functional groups and chemical moieties. It is part of the 1,2,4-triazole class, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms.

Synthesis Analysis The synthesis of compounds similar to this one often involves the condensation of active methylene compounds with halogenated thiones or thiols. For example, Emayan et al. (1997) explored routes to benzothiophenes and isothiazoles starting from dichloro-dithiazolium chloride and 4-chloro-dithiazole-5-thione (Emayan, English, Koutentis, & Rees, 1997).

Scientific Research Applications

Synthesis and Structural Analysis

New Routes to Benzothiophenes and Isothiazoles : Research has demonstrated novel synthetic routes to benzothiophenes and isothiazoles, highlighting the versatility of related compounds in the synthesis of complex heterocyclic structures. These studies contribute to the understanding of reaction mechanisms and provide new methods for synthesizing these compounds, which are crucial in various scientific applications, including material science and drug development (Emayan et al., 1997).

Pharmacological Activities

Cytotoxicity and Effects on Immunocompetent Cells : Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, closely related to the compound , have been synthesized and evaluated for their cytotoxicity. These compounds have shown significant in vitro cytotoxicity against thymocytes, with specific derivatives displaying high cytotoxicity, indicating potential applications in cancer research and therapy (Mavrova et al., 2009).

Antitumor Activity of Asymmetric Bis(s-triazole Schiff-base)s : Research into asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains has revealed promising antitumor activity against various cell lines, underscoring the potential of these compounds in developing new anticancer agents (Hu et al., 2008).

properties

IUPAC Name

3-(3,6-dichloro-1-benzothiophen-2-yl)-4-ethyl-5-methylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3S2/c1-3-18-12(16-17-13(18)19-2)11-10(15)8-5-4-7(14)6-9(8)20-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUCNRTWNSCQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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